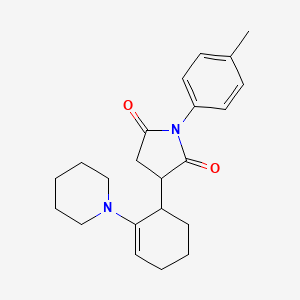

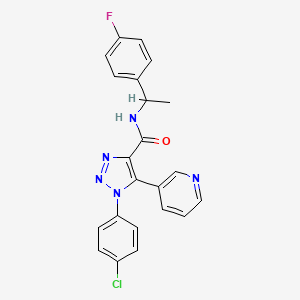

![molecular formula C10H10N2O2 B2810267 2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1266866-71-0](/img/structure/B2810267.png)

2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the CAS number 1266866-71-0 . It is a powder at room temperature and has a molecular weight of 190.2 . Its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2/c1-2-7-9(10(13)14)12-6-4-3-5-8(12)11-7/h3-6H,2H2,1H3,(H,13,14) . This indicates that the molecule contains 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 190.2 .Aplicaciones Científicas De Investigación

Anti-inflammatory and Pharmacological Properties

- Synthesis and Anti-inflammatory Activity: A series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and related derivatives were synthesized and evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Similarly, other derivatives, like 2-phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acids, were synthesized and tested for their anti-inflammatory and analgesic activity (Di Chiacchio et al., 1998).

Chemical Synthesis and Reactivity

- Synthesis of Fused Triazines: Research explored the use of the imidazo[1,2-a]pyridine system as a synthon for constructing fused triazines, which have potential biological activity. This involved synthesizing substituted nitro carboxamidoimidazopyridines and subsequent transformations (Zamora et al., 2004).

- Combinatorial Chemistry: The synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids was achieved through a three-component condensation reaction. This study demonstrates a simple one-pot procedure for creating new materials with relevance in medicinal and biological sciences (Marandi, 2018).

Potential Therapeutic Applications

- Anti-hepatitis B Virus Activity: A series of ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives were synthesized and evaluated for their anti‐hepatitis B virus activity, with some showing significant effectiveness (Chen et al., 2011).

Modification and Catalysis

- Modification of Chitosan: Chitosan was modified with 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments, showing the adaptability of these compounds for polymer modification (Levov et al., 2011).

- Catalytic Activity in Oxidation Reactions: Heterocyclic compounds with an imidazolo[1,2-a]pyridine moiety were synthesized and evaluated for their catalytic activities, particularly in the oxidation of catechol to o-quinone (Saddik et al., 2012).

Safety and Hazards

The compound has been classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure, respiratory tract irritation) . Precautionary measures include avoiding breathing dust/fumes, washing exposed areas thoroughly after handling, and storing in a well-ventilated place .

Propiedades

IUPAC Name |

2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-7-9(10(13)14)12-6-4-3-5-8(12)11-7/h3-6H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXMXPRZJHWQGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C=CC=CC2=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2810186.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2810190.png)

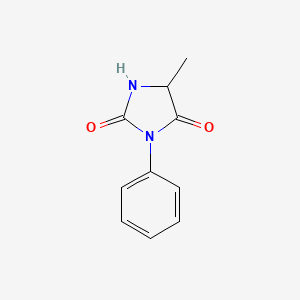

![2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B2810191.png)

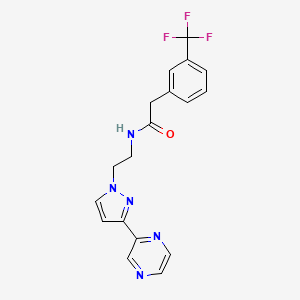

![1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2810194.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(furan-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2810195.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2810203.png)

![2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2810207.png)